molecular formula C16H15F2N3 B8641526 2,6-Difluoro-4-(5-pentylpyrimidin-2-YL)benzonitrile CAS No. 131997-93-8

2,6-Difluoro-4-(5-pentylpyrimidin-2-YL)benzonitrile

Cat. No. B8641526
M. Wt: 287.31 g/mol
InChI Key: QPZFAURDLSXTHE-UHFFFAOYSA-N
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Patent
US05030382

Procedure details

0.7 g of 2-(3',5'-difluoro-4'-bromophenyl)-5-pentylpyrimidine, 0.5 g of copper (I) cyanide and 3.5 ml of N-methylpyrrolidone were mixed in a flask and refluxed for 5 hours. The solution was poured into a solution including 1.7 g of iron (III) chloride, 0.4 ml of concentrated hydrochloric acid and 1.7 ml of water. The solution was extracted with chloroform and washed with water and an aqueous 10% solution of potassium hydroxide. The chloroform was distilled off. The residue was treated through a silica gel column using chloroform as the solvent and recrystallized from methanol to yield 0.25 g of 2-(3',5'-difluoro-4'-cyanophenyl)-5-pentylpyrimidine. The crystal--isotropic liquid transfer point (C-I Point) of the compound was 65.3° C.
Name
2-(3',5'-difluoro-4'-bromophenyl)-5-pentylpyrimidine
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
1.7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[N:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:12][N:11]=2)[CH:5]=[C:6]([F:9])[C:7]=1Br.[Cu][C:22]#[N:23].CN1CCCC1=O.Cl>[Fe](Cl)(Cl)Cl.O>[F:1][C:2]1[CH:3]=[C:4]([C:10]2[N:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:12][N:11]=2)[CH:5]=[C:6]([F:9])[C:7]=1[C:22]#[N:23]

Inputs

Step One
Name
2-(3',5'-difluoro-4'-bromophenyl)-5-pentylpyrimidine
Quantity
0.7 g
Type
reactant
Smiles
FC=1C=C(C=C(C1Br)F)C1=NC=C(C=N1)CCCCC
Name
Quantity
0.5 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
3.5 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Four
Name
Quantity
1.7 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
The solution was poured into a solution
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with chloroform
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
The chloroform was distilled off
ADDITION
Type
ADDITION
Details
The residue was treated through a silica gel column
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1C#N)F)C1=NC=C(C=N1)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.